1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate typically involves the use of tert-butyl estersThis method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized flow microreactor systems. These systems allow for continuous production, which is more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce various alcohols or amines.
Scientific Research Applications
1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl group and are used in similar synthetic applications.
Piperidine derivatives: Compounds with a piperidine ring structure, such as piperidine-1-carboxylates, exhibit similar chemical properties and reactivity.
Uniqueness
1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
DFZMPKMSTNKZKL-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.